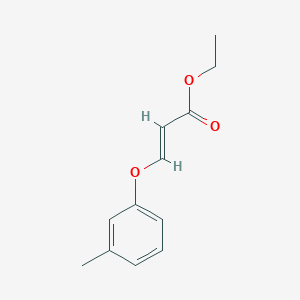
Ethyl (e)-3-(m-tolyloxy)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-M-TOLYLOXY-ACETYLAMINO)-BENZOIC ACID ETHYL ESTER” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C18H19NO4 and a molecular weight of 313.356 . Another related compound is “2-(m-Tolyloxy)acetamide” with a molecular formula of C9H11NO2 .
Molecular Structure Analysis
The molecular structure of “4-(2-M-TOLYLOXY-ACETYLAMINO)-BENZOIC ACID ETHYL ESTER” is represented by the linear formula C18H19NO4 . For “2-(m-Tolyloxy)acetamide”, the molecular formula is C9H11NO2 .
Wissenschaftliche Forschungsanwendungen
Atom Transfer Radical Polymerization (ATRP)
- ATRP of monomers like Ethyl-3-(acryloyloxy)methyloxetane (EAO), bearing an oxetane group, showcases a method for polymerization without ring opening of the oxetane group. This technique could be applicable for synthesizing polymers with specific functionalities, including those derived from ethyl (e)-3-(m-tolyloxy)acrylate (Singha, Ruiter, & Schubert, 2005).
Free-Radical Polymerization Kinetics
- Research on the free-radical propagation kinetics of various acrylates, including ethyl α-fluoroacrylate and ethyl α-chloroacrylate, using quantum chemical tools, provides a basis for understanding the polymerization behavior of this compound. Such studies are crucial for predicting polymer properties and optimizing synthesis processes (Degirmenci, Aviyente, Speybroeck, & Waroquier, 2009).
Transition-Metal-Catalyzed Copolymerization
- The transition-metal-catalyzed copolymerization of ethylene with various acrylates, offering a route to branched, carboxylic acid-functionalized polyolefin materials, suggests that similar catalytic systems could be employed for synthesizing materials from this compound. This method offers potentially better control over microstructures and material properties (Dai & Chen, 2018).
Amphiphilic Copolymers for Drug Delivery
- The synthesis of amphiphilic copolymers, incorporating acrylate monomers with pendent oligo(ethylene glycol) chains and cyclic ortho ester groups, for thermoresponsive applications, highlights a potential area where this compound derivatives could find use. These copolymers can form aggregates in water, demonstrating potential for drug delivery systems (Qiao, Du, Zhang, Liang, & Li, 2010).
Ionic Liquids for Polymer Synthesis
- The photoinduced living radical polymerization of acrylates in ionic liquids, showcasing controlled polymerization with narrow molecular weight distributions, provides a novel synthetic route that could be applicable to this compound. This method allows for high end-group fidelity and efficient synthesis in environmentally benign conditions (Anastasaki et al., 2015).
Eigenschaften
IUPAC Name |
ethyl (E)-3-(3-methylphenoxy)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-14-12(13)7-8-15-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAMAFIPOYXOQP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=COC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/OC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2582940.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2582944.png)

![N-(2-acetamidoethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2582948.png)
![3-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2582949.png)
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one](/img/structure/B2582950.png)
![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2582953.png)
![10-chloro-7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2582954.png)